molecular formula C25H24ClN3O3S B2508307 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea CAS No. 946291-72-1

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea

Cat. No.: B2508307
CAS No.: 946291-72-1
M. Wt: 482
InChI Key: TUPSETOOCQLGIM-UHFFFAOYSA-N
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Description

1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea is a synthetic organic compound designed for pharmaceutical and biological research. This molecule incorporates two privileged pharmacophores in medicinal chemistry: an indole nucleus and a urea moiety, which are known to confer a wide spectrum of biological activities. The indole scaffold is a fundamental structure in numerous bioactive molecules and is extensively documented for its diverse pharmacological potential, including anticancer , anti-inflammatory , antiviral , and antimicrobial activities . The 1-benzyl-2-methyl substitution pattern on the indole ring is a modification that can enhance receptor binding affinity and metabolic stability, making it a valuable feature in drug discovery . Furthermore, urea derivatives are well-known for their ability to act as key scaffolds in enzyme inhibitors, often participating in critical hydrogen-bonding interactions with biological targets . The combination of these features, along with the 3-chlorophenyl group—a common moiety in active pharmaceutical ingredients—suggests that this compound holds significant promise for investigating new therapeutic agents. Potential Research Applications: • Oncology Research: Indole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, inducing cell cycle arrest and apoptosis . This compound may serve as a lead structure for developing novel anticancer therapeutics. • Inflammation and Immunology Studies: Pyrazole and indole-based compounds are recognized as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase-2 (COX-2) or the modulation of cytokine production . This molecule could be investigated for its efficacy in cellular models of inflammation. • Infectious Disease Research: Given the documented antiviral and antifungal activities of indole derivatives , this compound presents a starting point for exploring new antimicrobial agents. • GPCR and Receptor Agonist/Antagonist Studies: Non-peptide indole-containing molecules have been identified as high-affinity ligands for G-protein coupled receptors (GPCRs), such as formyl peptide receptors (FPRs) and others, making them valuable tools for probing receptor function and signaling pathways . This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-18-24(22-12-5-6-13-23(22)29(18)17-19-8-3-2-4-9-19)33(31,32)15-14-27-25(30)28-21-11-7-10-20(26)16-21/h2-13,16H,14-15,17H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSETOOCQLGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other methods.

    Sulfonylation: Introduction of the sulfonyl group to the indole ring using sulfonyl chlorides under basic conditions.

    Urea Formation: Coupling the sulfonylated indole with a chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a hypoglycemic agent or in other therapeutic areas.

Mechanism of Action

The mechanism of action for compounds like 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea typically involves interaction with specific molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity and binding affinity compared to the 2-fluorophenyl analog , as chlorine’s larger atomic size and electron-withdrawing nature could influence receptor interactions.
  • Heterocyclic Core : The indole-sulfonyl group distinguishes the target compound from benzothiazole or triazole-based analogs . Indole’s aromaticity and sulfonyl group may confer unique steric or electronic interactions in biological targets.
  • Linker Flexibility: The sulfonylethyl linker provides conformational flexibility, contrasting with rigid triazole () or carbamoylamino () linkers.

Biological Activity

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O3SC_{25}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 447.6 g/mol. Its structure includes a sulfonyl group and an indole moiety, which are significant for its biological activities.

PropertyValue
Molecular FormulaC25H25N3O3SC_{25}H_{25}N_{3}O_{3}S
Molecular Weight447.6 g/mol
CAS Number946219-54-1

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to inhibit certain kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. The sulfonylurea moiety contributes to its enzyme inhibition capabilities, which is common among many pharmacologically active compounds.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties:

  • Cell Line Studies : The compound has shown effective growth inhibition in various cancer cell lines, including prostate, breast, and lung cancers. For instance, it induced cell cycle arrest and apoptosis in A549 (lung cancer) cells with an IC50 value indicating potent activity.

Enzyme Inhibition

The compound also acts as an inhibitor for several enzymes:

  • Cyclin-dependent Kinases (CDKs) : It has been reported to inhibit CDK2 with an IC50 value of approximately 25 nM, which is significant for its potential use in cancer therapy.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects :
    • Objective : To evaluate the efficacy against various cancer cell lines.
    • Findings : The compound significantly inhibited cell growth and induced apoptosis in prostate cancer cells (IC50 = 49 µM) .
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibition of CDK2.
    • Findings : The study reported that the compound exhibited strong inhibitory activity against CDK2, suggesting its potential as a therapeutic agent for cancers driven by CDK overactivity .

Toxicity and Safety

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are necessary to establish comprehensive safety data.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this urea derivative, and how can reaction intermediates be characterized?

Answer:
The synthesis of arylurea derivatives typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and urea coupling. For example, sulfonylation of the indole moiety can be achieved using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C), followed by purification via column chromatography . Intermediate characterization should employ ¹H/¹³C NMR to confirm sulfonyl group incorporation (e.g., δ ~3.5 ppm for SO₂CH₂) and HPLC-MS to assess purity (>95%). For urea bond formation, carbodiimide coupling reagents (e.g., EDC/HOBt) in DMF at 25–40°C are effective .

Basic: How can researchers validate the structural integrity of the compound, particularly the sulfonyl and urea linkages?

Answer:
X-ray crystallography is definitive for confirming the 3D conformation, especially for sulfonyl groups (bond angles ~107–109°) and urea planes (dihedral angles <30° relative to aromatic rings) . Alternatively, FT-IR can identify key functional groups:

  • Sulfonyl (asymmetric S=O stretch: ~1350 cm⁻¹)
  • Urea (N-H stretch: ~3350 cm⁻¹; C=O: ~1650 cm⁻¹) .
    High-resolution mass spectrometry (HRMS) should match the theoretical molecular mass within 3 ppm error .

Advanced: What computational methods are suitable for predicting this compound’s binding affinity to biological targets, and how can discrepancies between in silico and experimental data be resolved?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps, highlighting regions for target interaction (e.g., sulfonyl as H-bond acceptor) . Molecular docking (AutoDock Vina) against targets like kinase domains requires careful parameterization of the urea’s torsional flexibility. If experimental IC₅₀ values conflict with docking scores (e.g., >2-log difference), reassess protonation states using pKa prediction tools (MarvinSuite) or validate binding via Surface Plasmon Resonance (SPR) to measure kinetic constants (kₐ/kd) .

Advanced: How should researchers design assays to evaluate this compound’s inhibitory activity against sulfotransferase enzymes, and what controls are essential?

Answer:
Use radiometric assays with ³⁵S-labeled PAPS (3′-phosphoadenosine-5′-phosphosulfate) to monitor sulfotransferase inhibition. Key steps:

  • Positive control : Quercetin (known inhibitor, IC₅₀ ~10 µM).
  • Negative control : DMSO vehicle (<0.1% v/v).
  • Data normalization : Express activity as % remaining relative to enzyme-only wells.
    For IC₅₀ determination, use nonlinear regression (GraphPad Prism) with Hill slopes constrained to 1.0. If activity varies between enzyme isoforms (e.g., SULT1A1 vs. SULT1E1), perform kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. allosteric mechanisms .

Advanced: What experimental and statistical approaches are recommended to address batch-to-batch variability in biological activity data?

Answer:
Batch variability often stems from trace impurities (e.g., unreacted intermediates). Mitigation strategies:

  • HPLC-DAD/ELSD to quantify impurities (<0.5% area).
  • Design of Experiments (DoE) : Apply a central composite design to optimize reaction parameters (e.g., temperature, stoichiometry) and identify critical factors via ANOVA (p < 0.05) .
    If bioactivity varies despite >98% purity, use LC-MS/MS to detect low-abundance reactive byproducts (e.g., Michael acceptors) that may non-specifically alkylate proteins .

Advanced: How can researchers investigate the metabolic stability of this compound in hepatic microsomes, and what structural modifications improve resistance to CYP450 oxidation?

Answer:
In vitro microsomal assays (human or rat) with NADPH cofactor quantify parent compound depletion over 60 min (LC-MS/MS). Calculate t₁/₂ using first-order kinetics. If t₁/₂ < 15 min, modify metabolically labile sites:

  • Replace benzyl with 2,6-dimethylbenzyl to sterically hinder CYP3A4 oxidation.
  • Introduce electron-withdrawing groups (e.g., -CF₃) para to the urea to reduce aromatic ring reactivity . Validate modifications via cryopreserved hepatocyte assays .

Advanced: What strategies resolve contradictions in reported solubility data across different solvent systems?

Answer:
Discrepancies often arise from polymorphism or aggregation. Approaches:

  • Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms.
  • Dynamic light scattering (DLS) to detect aggregates in aqueous buffers (e.g., PBS, pH 7.4).
    For low solubility (<50 µM in DMSO), use co-solvency (e.g., 10% PEG-400) or nanoparticle formulation (e.g., wet milling to <200 nm particle size) .

Basic: What safety protocols are critical when handling the 3-chlorophenyl moiety during synthesis?

Answer:

  • Use fume hoods and nitrile gloves to prevent dermal exposure.
  • Quench chlorinated intermediates with 10% aqueous Na₂S₂O₃ to neutralize reactive chlorine.
  • Monitor air quality for chlorobenzene (TLV 10 ppm) via real-time GC-MS .

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